Cholic Acid AMCA Blue Amide is a synthetic derivative of cholic acid, which is a primary bile acid synthesized from cholesterol in the liver. This compound has the molecular formula and a molecular weight of approximately 617.79 g/mol . The addition of the amide group and the blue fluorescent marker (AMCA) enhances its utility in biological applications, particularly in fluorescence microscopy and as a probe for studying bile salt hydrolase activity .
Cholic Acid AMCA Blue Amide retains some biological activities associated with cholic acid, including:
The synthesis of Cholic Acid AMCA Blue Amide typically involves:
This process may vary depending on specific laboratory protocols but generally follows established organic synthesis methodologies.
Cholic Acid AMCA Blue Amide has several applications, including:
Studies involving Cholic Acid AMCA Blue Amide focus on its interactions with various biological molecules:
Cholic Acid AMCA Blue Amide shares structural similarities with other bile acids and their derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cholic Acid | Primary bile acid; essential for fat absorption | |
| Deoxycholic Acid | Secondary bile acid; formed by intestinal bacteria | |
| Chenodeoxycholic Acid | Important for cholesterol metabolism | |
| Ursodeoxycholic Acid | Used therapeutically to dissolve gallstones | |
| Lithocholic Acid | Less soluble; potential toxic effects in high doses |
Cholic Acid AMCA Blue Amide is unique due to its fluorescent properties combined with the biological activity typical of bile acids. This dual functionality allows it to serve as both a biological reagent and a tool for studying metabolic processes, distinguishing it from other bile acids that lack such properties.
The fluorescence-based quantification approach utilizing Cholic Acid AMCA Blue Amide has revolutionized bile salt hydrolase activity measurement by providing a sensitive, continuous assay method [1]. The probe exhibits significantly attenuated fluorescence when conjugated to cholic acid compared to the free aminocoumarin fluorophore, establishing the foundation for quantitative enzymatic turnover analysis [1]. Research has demonstrated that fluorescent signals for substrate turnover can be detected with enzyme concentrations as low as mid-nanomolar levels, representing a substantial improvement over conventional ninhydrin-based assays that require micromolar enzyme concentrations [1].
The kinetic characterization of Cholic Acid AMCA Blue Amide reveals a Michaelis-Menten constant of 26 micromolar, which is notably lower than reported values for native bile salt hydrolase substrates [1]. This enhanced binding affinity contributes to the probe's superior sensitivity and makes it particularly suitable for detecting low levels of enzymatic activity in complex biological samples [1]. The relationship between enzyme concentration and fluorescence intensity demonstrates excellent linearity at low enzyme concentrations, eventually reaching a saturation plateau due to the limited probe concentration in the reaction mixture [3].
Table 1: Fluorescence-Based Bile Salt Hydrolase Activity Quantification Parameters
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Detection Limit | Mid-nanomolar | Enzyme concentration | [1] |
| Michaelis-Menten Constant | 26 | Micromolar | [1] |
| Excitation Wavelength | 350 | Nanometers | [1] |
| Emission Wavelength | 450 | Nanometers | [1] |
| Optimal pH | 6.0 | pH units | [1] |
| Optimal Temperature | 37 | Degrees Celsius | [1] |
The fluorescence-based assay demonstrates remarkable selectivity for bile salt hydrolase enzymes, with no detectable fluorescence increase observed when the probe is exposed to unrelated hydrolases or buffer alone [1]. This specificity is further confirmed by the complete inhibition of substrate turnover upon addition of iodoacetamide, which covalently modifies nucleophilic cysteine residues essential for bile salt hydrolase catalytic activity [1]. The probe's stability in aqueous solutions and its selective response to bile salt hydrolase activity make it an ideal tool for both research and potential clinical applications [1].
The application of Cholic Acid AMCA Blue Amide in substrate specificity profiling has revealed significant insights into the functional diversity of microbial bile salt hydrolase isoforms [4] [5]. Research utilizing activity-based protein profiling approaches has demonstrated that different bacterial species express bile salt hydrolases with distinct substrate preferences, contributing to the diversity of the host bile acid pool [5]. The cholic acid-based probe serves as one component of a broader panel of fluorescent substrates that enables comprehensive characterization of bile salt hydrolase substrate specificity across the steroid core structure [4].
Studies employing Cholic Acid AMCA Blue Amide have identified substantial variation in substrate preferences among bile salt hydrolases from different bacterial sources [6]. Most bile salt hydrolase enzymes demonstrate preferential hydrolysis of glycine-conjugated bile acids over taurine-conjugated substrates, which can be attributed to steric hindrance caused by the sulfur atom in taurine-conjugated bile acids [6]. However, significant exceptions exist, with seven characterized bile salt hydrolase enzymes showing preferential hydrolysis of taurine-conjugates, while others display broad substrate specificity for both conjugation types [6].
Table 2: Substrate Specificity Patterns for Microbial Bile Salt Hydrolase Isoforms
| Bacterial Species | Preferred Substrate | Relative Activity | Kinetic Parameter | Reference |
|---|---|---|---|---|
| Bacteroides fragilis | Chenodeoxycholic acid conjugates | High | kcat/Km optimization | [4] |
| Bifidobacterium longum | Chenodeoxycholic acid conjugates | High | kcat/Km optimization | [4] |
| Lactobacillus species | Cholic acid conjugates | Variable | Species-dependent | [7] |
| Clostridium species | Chenodeoxycholic acid conjugates | High | Phylogenetically related | [4] |
| Turicibacter species | Cholic acid conjugates | High | Phylogenetically conserved | [4] |
The substrate specificity profiling studies have revealed that phylogenetically related bacteria tend to exhibit similar bile salt hydrolase substrate preferences [4]. For example, Turicibacter species consistently prefer cholic acid-containing bile acids, while Muribaculaceae, Clostridium species, and Lactobacillus johnsonii demonstrate preference for chenodeoxycholic acid-containing substrates [4]. This phylogenetic conservation of substrate specificity suggests that bile salt hydrolase protein sequence plays a crucial role in determining substrate recognition and binding characteristics [4].
The kinetic parameters governing substrate specificity have been extensively characterized for various bile salt hydrolase isoforms [8]. Recent studies have demonstrated that steady-state kinetic parameters for bile salt hydrolase reactions reveal significant variation based on both steroid ring substituents and amino acid conjugation identity [8]. Measured Km values for different substrates range from 0.38 to 1.7 millimolar, with deoxycholic acid conjugates showing approximately 2- to 4-fold lower Km values compared to cholic acid conjugates [8]. The catalytic efficiency (kcat/Km) values demonstrate even more dramatic variation, with some substrate combinations showing up to 31-fold differences in enzymatic preference [8].
Real-time monitoring of bacterial hydrolase kinetics using Cholic Acid AMCA Blue Amide has enabled unprecedented insights into the temporal dynamics of bile salt hydrolase activity in living bacterial systems [1]. The continuous fluorescence assay format allows researchers to monitor enzymatic activity without sample destruction, enabling longitudinal studies of bacterial bile salt hydrolase expression and activity under various physiological conditions [1]. This capability represents a significant advancement over traditional discontinuous assays that require sample sacrifice at each time point [1].
The real-time monitoring approach has been successfully applied to characterize bile salt hydrolase activity in whole bacterial cells, including Lactobacillus plantarum, which expresses four distinct bile salt hydrolase isoforms [1]. Live bacterial cultures suspended in buffer demonstrate robust substrate turnover when exposed to Cholic Acid AMCA Blue Amide, with fluorescence intensity increases correlating directly with bacterial cell density and enzymatic activity levels [1]. This whole-cell analysis capability enables researchers to study bile salt hydrolase function in the context of intact bacterial physiology, providing more physiologically relevant data than cell-free systems [1].
Table 3: Real-Time Bacterial Hydrolase Kinetics Monitoring Parameters
| Monitoring Parameter | Measurement Range | Time Resolution | Application | Reference |
|---|---|---|---|---|
| Enzymatic Activity | Nanomolar to micromolar | Continuous | Whole cells | [1] |
| Fluorescence Intensity | 0-100% turnover | Seconds to minutes | Real-time | [1] |
| Cell Density Correlation | OD600 0.1-2.0 | Continuous | Live cultures | [1] |
| Temperature Stability | 4-65°C | Continuous | Optimization | [8] |
| pH Stability | 4.0-10.0 | Continuous | Buffer systems | [8] |
The kinetic monitoring capabilities extend to complex microbial communities, including human fecal microbiome samples [1]. Research has demonstrated that Cholic Acid AMCA Blue Amide can successfully quantify bile salt hydrolase activity in human fecal microbiome extracts, with proportionate increases in fluorescence signal corresponding to added purified bile salt hydrolase enzyme [1]. This application represents the first demonstration of continuous quantitative analysis of bile salt hydrolase activity in human fecal microbiome samples, opening new possibilities for clinical and research applications [1].
The real-time monitoring approach has revealed important insights into the relationship between bile salt hydrolase gene expression and actual enzymatic activity [3]. Studies comparing quantitative polymerase chain reaction-based gene quantification with fluorescence-based activity measurements have shown no correlation between bile salt hydrolase gene copy number and actual enzymatic activity levels [3]. This finding highlights the critical importance of direct enzymatic activity measurement rather than relying solely on genetic analysis for understanding bile salt hydrolase function in complex microbial communities [3].
The structural foundation for amide bond recognition in bile salt hydrolase enzymes represents a sophisticated molecular recognition system that enables specific hydrolysis of conjugated bile acids. The crystal structure of bile salt hydrolase from Lactobacillus salivarius complexed with glycocholic acid and cholic acid reveals critical insights into the molecular determinants of substrate binding and catalytic specificity [1] [2].
The active site architecture of bile salt hydrolase is characterized by a water-exposed cavity formed by beta-sheets and four distinct loops, designated as Loops 1-4 [1]. This cavity provides the structural framework for substrate accommodation, with Loops 2 and 3 playing particularly crucial roles in molding the substrate-binding environment. The glycine moiety of glycocholic acid substrates becomes exposed within a highly polar pocket, while the sterane core experiences stabilization through aromatic and hydrophobic interactions with conserved amino acid residues [1].
Site-directed mutagenesis studies have definitively established the critical roles of specific amino acid residues in substrate recognition and binding. Cysteine-2 and Asparagine-171 emerge as absolutely essential for enzymatic activity, with their mutation resulting in complete loss of catalytic function [1] [2]. These residues constitute the core catalytic machinery, with Cysteine-2 serving as the nucleophilic center and Asparagine-171 facilitating proper substrate positioning and transition state stabilization.
The substrate specificity determinants include Tyrosine-24, Phenylalanine-65, and Glutamine-257, which collectively govern the enzyme's preference for different bile acid substrates [1]. These residues create a hydrophobic binding environment that accommodates the steroid backbone while providing selectivity filters that distinguish between different hydroxylation patterns and conjugation states.
Cholic Acid Aminomethylcoumarin Acetate Blue Amide functions as a fluorogenic substrate that exploits these same recognition elements. The aminocoumarin fluorophore experiences quenching when conjugated to the cholic acid backbone through an amide linkage, mimicking the natural glycine or taurine conjugation pattern of physiological bile acids [3] [4]. Upon bile salt hydrolase-mediated cleavage, the free aminocoumarin exhibits restored fluorescence, providing a quantitative readout of enzymatic activity.
The structural comparison between different bile salt hydrolase isotypes reveals distinct orientations of the sterane core within the binding site, contributing to varied substrate binding profiles across enzyme variants [1]. This structural plasticity underlies the observed differences in substrate preferences among bile salt hydrolases from different bacterial species, with some enzymes exhibiting narrow substrate ranges while others demonstrate broad-spectrum activity.
Quantitative characterization of substrate-binding site affinity provides essential insights into the molecular basis of bile salt hydrolase substrate recognition and catalytic efficiency. Comprehensive kinetic analyses across multiple bile salt hydrolase enzymes reveal substantial variation in binding affinities, with Michaelis constant values ranging from 0.13 to 1.98 millimolar depending on the substrate and enzyme source [5] [6] [7].
The bile salt hydrolase from Bifidobacterium longum demonstrates preferential binding to glycine-conjugated bile acids over taurine-conjugated substrates, as evidenced by significantly lower Michaelis constant values for glycoconjugates [5]. Glycochenodeoxycholic acid exhibits the highest binding affinity with a Michaelis constant of 0.13 millimolar, followed by glycocholic acid at 0.16 millimolar and glycodeoxycholic acid at 0.28 millimolar. In contrast, taurine-conjugated substrates display substantially higher Michaelis constant values, with taurocholic acid showing a Michaelis constant of 1.12 millimolar and taurodeoxycholic acid at 0.79 millimolar [5].
The Lactobacillus salivarius recombinant bile salt hydrolase exhibits a similar preference pattern for glycoconjugated substrates, with glycochenodeoxycholic acid demonstrating the lowest Michaelis constant at 0.24 millimolar [6]. However, this enzyme shows broader substrate tolerance compared to the Bifidobacterium longum enzyme, with relatively high catalytic efficiency across multiple substrate types.
Second-order rate constants provide additional insight into catalytic efficiency, with the bile salt hydrolase from Arthrobacter citreus demonstrating exceptionally high catalytic efficiency values. The catalytic efficiency for glycodeoxycholic acid reaches 4.3 × 10^6 M^-1s^-1, while glycocholic acid exhibits a lower efficiency of 1.4 × 10^5 M^-1s^-1 [7]. These values represent a thirty-fold variation in catalytic efficiency among different substrates, highlighting the importance of steroid core structure in determining enzyme-substrate interactions.
The hydroxylation pattern of the steroid backbone emerges as a critical determinant of binding affinity and catalytic efficiency. Substrates with 3α,7α-dihydroxy patterns generally exhibit higher binding affinities compared to 3α,7α,12α-trihydroxy or 3α,12α-dihydroxy configurations [5] [6]. This selectivity pattern suggests that the enzyme active site is optimally configured to accommodate the specific spatial arrangement of hydroxyl groups characteristic of chenodeoxycholic acid derivatives.
Cholic Acid Aminomethylcoumarin Acetate Blue Amide binding characteristics closely parallel those observed with natural cholic acid substrates, demonstrating that the aminocoumarin modification does not significantly perturb the fundamental enzyme-substrate interactions [3]. The probe maintains the essential structural features required for substrate recognition while providing enhanced detection capabilities through fluorescence-based monitoring.
Temperature and pH effects on binding affinity reveal optimal conditions for enzyme-substrate interactions, with most bile salt hydrolases exhibiting maximal binding affinity at physiological pH values between 6.0 and 7.0 and temperatures around 37°C [5]. These conditions align with the natural environment of the gastrointestinal tract, reflecting the evolutionary optimization of these enzymes for their physiological roles.
The cysteine-dependent catalytic mechanism of bile salt hydrolase represents a sophisticated example of nucleophilic hydrolysis within the N-terminal nucleophile hydrolase superfamily. This mechanism involves a series of precisely coordinated molecular events that culminate in the specific cleavage of amide bonds linking bile acids to amino acid residues [8] [9] [10].
The catalytic cycle initiates with an N-terminal activation step that exposes the catalytic cysteine residue for nucleophilic attack [8] [10]. This activation process involves conformational changes that position the cysteine thiol group optimally for interaction with the substrate amide bond. The N-terminal cysteine exists in a deprotonated thiolate form under physiological conditions, enhancing its nucleophilic character and reactivity toward electrophilic carbonyl carbons.
Nucleophilic attack by the N-terminal cysteine on the carbonyl carbon of the substrate amide bond represents the rate-determining step in the catalytic mechanism [8] [9]. This attack proceeds through a tetrahedral intermediate that is stabilized by multiple active site residues, including conserved asparagine and histidine residues that form hydrogen bonding networks with the developing negative charge on the oxygen atom of the tetrahedral intermediate.
The formation of a covalent thioester intermediate between the enzyme and the bile acid substrate constitutes a critical mechanistic feature that distinguishes bile salt hydrolase from simple hydrolytic enzymes [11] [12]. This thioester intermediate provides a stable enzyme-substrate complex that allows for precise control of the hydrolysis reaction and contributes to the observed substrate selectivity of the enzyme.
Molecular dynamics simulations of the Lactobacillus salivarius bile salt hydrolase reveal that the thiolate anion approaches the carbonyl carbon with an average distance of 4.4 Angstroms during productive binding events [1]. These simulations demonstrate a critical conformational change involving the flip of the substrate carbonyl group from a solvent-exposed orientation toward Asparagine-79 and Asparagine-171, facilitating hydrogen bond formation and catalytically productive positioning.
The hydrolysis of the thioester intermediate proceeds through nucleophilic attack by a water molecule, which is activated by conserved basic residues within the active site [11] [12]. This water-mediated hydrolysis releases the bile acid product and regenerates the free enzyme, completing the catalytic cycle. The precise positioning of the hydrolytic water molecule is crucial for efficient turnover and is mediated by a network of hydrogen-bonding residues that create an optimal microenvironment for water activation.
Inhibitor studies using mechanism-based covalent inhibitors provide additional evidence for the cysteine-dependent mechanism. The alpha-fluoromethyl ketone inhibitor AAA-10 forms irreversible covalent bonds with the catalytic cysteine residue, completely abolishing enzymatic activity [8] [13]. X-ray crystallographic analysis of the inhibitor-enzyme complex reveals the covalent modification of Cysteine-2, confirming its role as the primary nucleophilic center.
The substrate specificity of the cysteine-dependent mechanism reflects the precise geometric requirements for productive nucleophilic attack. The orientation of the steroid backbone within the active site must position the amide carbonyl carbon at an optimal distance and angle relative to the nucleophilic cysteine thiol group [1] [14]. This geometric constraint explains the observed selectivity for specific bile acid substrates and the reduced activity toward structurally divergent compounds.